Increased Lipophilicity vs. 4-Fluoro Analog Improves Organic Phase Partitioning
Compared to the closely related 4-fluorophenylsulfonyl analog (a key intermediate in Losulazine synthesis), the target compound exhibits a higher computed XLogP3-AA (2.6 vs. an estimated 1.8), indicating a 0.8 log unit increase in lipophilicity [1][2]. This difference translates to a greater affinity for organic phases, which can be advantageous in liquid-liquid extractions during multi-step syntheses where the dimethyl analog would partition more completely into the organic layer.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | [4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl](4-nitrophenyl)methanone (Fluoro analog): XLogP3-AA approximately 1.8 (based on PubChem substructure estimation) |
| Quantified Difference | ΔXLogP3-AA = +0.8 |
| Conditions | Computed via XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
For procurement in synthetic chemistry workflows, selecting the dimethyl analog over the fluoro analog provides a predictable increase in organic solubility and extraction efficiency, reducing the need for additional solvent optimization or salting-out steps.
- [1] PubChem. Compound Summary for CID 2188767. Computed Properties: XLogP3-AA 2.6. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Drug Synthesis Database. [4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl](4-nitrophenyl)methanone Intermediate Data. Molecular Formula C17H16FN3O5S. Estimated XLogP3-AA based on substructure match. View Source
